Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with bromine, fluorine, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl acetoacetate.
Formation of Pyrrole Ring: The pyrrole ring is formed through a cyclization reaction. This can be achieved by reacting 4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Bromination: The resulting pyrrole intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms. Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be carried out using oxidizing agents like potassium permanganate, while reduction can be achieved using reducing agents such as lithium aluminum hydride.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of oxidized pyrrole compounds.
Reduction: Formation of reduced pyrrole derivatives.
Hydrolysis: Formation of 5-bromo-4-fluoro-1H-pyrrole-3-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate exerts its effects depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by interacting with specific binding sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-1H-pyrrole-3-carboxylate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
Methyl 4-fluoro-1H-pyrrole-3-carboxylate: Lacks the bromine substituent, potentially altering its chemical properties and applications.
Methyl 5-bromo-4-chloro-1H-pyrrole-3-carboxylate: Substitutes chlorine for fluorine, which can influence its chemical behavior and interactions.
Uniqueness
Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate is unique due to the presence of both bromine and fluorine substituents on the pyrrole ring. This combination of substituents can significantly influence its chemical reactivity, making it a valuable compound for various synthetic and research applications.
Biological Activity
Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate is a pyrrole derivative that has attracted attention due to its potential biological activities. This compound's structure, featuring both bromine and fluorine substituents, suggests it may exhibit unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Antimicrobial Activity
Pyrrole derivatives, including this compound, have been investigated for their antimicrobial properties. The presence of halogen atoms is known to enhance the biological activity of such compounds.
Case Studies and Findings
- Antitubercular Activity : A study on related pyrrole compounds demonstrated significant antitubercular activity. Compounds with similar structures showed minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis . This suggests that this compound may also possess similar efficacy.
- General Antimicrobial Properties : Research indicates that pyrrole derivatives can exhibit broad-spectrum antimicrobial activity, including against gram-positive and gram-negative bacteria, as well as fungi . The introduction of electron-withdrawing groups like bromine and fluorine enhances their potency.
Anticancer Activity
Pyrrole-based compounds have been explored for their anticancer potential across various cancer cell lines.
Research Findings
- Cytotoxicity Assays : In vitro studies have shown that certain pyrrole derivatives can induce cytotoxic effects in cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). For instance, derivatives with similar structural motifs exhibited IC50 values ranging from 3.79 to 42.30 µM .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and disruption of cellular pathways critical for cancer cell survival. Pyrrole derivatives have been noted to inhibit tubulin polymerization, leading to cell cycle arrest .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrole derivatives are another area of interest, particularly in the context of chronic inflammatory diseases.
Evidence from Studies
- Inflammation Models : Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines in various models . This suggests a potential use in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
- Mechanistic Insights : These compounds may exert their anti-inflammatory effects by modulating signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .
Data Summary Table
Properties
Molecular Formula |
C6H5BrFNO2 |
---|---|
Molecular Weight |
222.01 g/mol |
IUPAC Name |
methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C6H5BrFNO2/c1-11-6(10)3-2-9-5(7)4(3)8/h2,9H,1H3 |
InChI Key |
AFKBATROQAXGPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC(=C1F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.